- Process of producing 2-aminothiazole, European Patent Organization, , ,
Cas no 96-50-4 (Aminothiazole)

Aminothiazole 化学的及び物理的性質
名前と識別子
-
- 2-Aminothiazole
- 2-Thiazolamine
- 2-thiazolylamine
- 2-thiazylamine
- abadole
- aminothiazole
- basedol
- Thiazol-2-amine
- 2-amino-1,3-thiazole
- 2-amino-thiazole
- Abadol
- aminothiazol
- cp1585
- RP 2921
- thiazole-2-amine
- THIAZYLAMINE
- usafek-p-5501
- 4-Thiazoline, 2-imino- (6CI)
- Thiazole, 2-amino- (8CI)
- 1,3-Thiazol-2-amine
- 2-Aminothiazol
- NSC 1900
- 2-Aminothiazole,97%
- KBio2_000505
- BRD-K13421763-001-06-2
- UNII-5K8WKN668K
- Spectrum_000085
- 1,3-thiazol-2-ylamine
- 5K8WKN668K
- 2-AMINOTHIAZOLE [MI]
- 361381-86-4
- NINDS_000176
- SPBio_000957
- NCGC00091162-09
- 2-iminothiazole
- DivK1c_000176
- amino-1,3-thiazole
- STR00409
- NCGC00091162-06
- KBioGR_001028
- NCGC00091162-07
- Aminotiazolo
- Aminotiazol [INN-Spanish]
- F2146-0059
- NCGC00091162-05
- KBioSS_000505
- EN300-19107
- KBio1_000176
- AC7847
- NSC1900
- N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;
- BDBM50240843
- STK387115
- s4198
- A0633
- Z104472798
- BRD-K13421763-001-05-4
- Spectrum5_000973
- 1,3-Thiazol-2-amine #
- KBio2_005641
- 2-imino-2,3-dihydro-1,3-thiazole
- BP-21217
- 2-amino-1,3 thiazole
- SR-01000872739-1
- thiazolyl amine
- Aminothiazol [INN-French]
- InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5
- NCGC00091162-03
- 2-Aminothiazole, 97%
- SY001447
- 2-AMINOTHIOZOLE
- DTXCID604508
- AKOS000119189
- SR-01000872739
- thiazole amine
- RP-2921
- CCRIS 1279
- AB00052300_03
- SCHEMBL7401
- SBI-0051751.P002
- DB-015940
- BSPBio_003414
- Tox21_111093
- HMS3652B11
- HY-12396
- 2-Amino-thiazol
- NSC758210
- CP 1585
- Thiazole, 2-amino-
- NCGC00091162-04
- 2-amino thiazole
- NSC-1900
- Spectrum2_000879
- EINECS 202-511-6
- 29385-37-3
- THIAZOLE,2-AMINO
- 1,3-thiazole-2-amine
- WLN: T5N CSJ BZ
- Pharmakon1600-01503017
- DTXSID5024508
- Aminothiazole [INN]
- Aminotiazol
- thiazol-2-yl-amine
- BRD-K13421763-001-07-0
- Aminothiazolum [INN-Latin]
- HMS1922A05
- 2-amino thiozol
- KBio3_002634
- NCGC00258280-01
- CHEMBL344760
- Tox21_200726
- Spectrum4_000734
- KBio2_003073
- 96-50-4
- Spectrum3_001737
- Aminothiazolum
- AB-601/30915002
- 4-Thiazolin-2-onimine
- NCGC00091162-02
- amino thiazol
- D02479
- NS00020245
- NCGC00091162-01
- PS-9323
- CAS-96-50-4
- 2-Aminothiazol, technical, >=90% (NT)
- USAF EK-P-5501
- AMINOTHIAZOLINE
- Thiazol-2-ylamine
- AI3-14917
- Aminothiazole (INN)
- NSC-758210
- AB00052300_04
- MFCD00005325
- Aminotiazolo [DCIT]
- SPECTRUM1503017
- CHEBI:40782
- HMS500I18
- CCG-40298
- Q2746995
- W-100142
- SW219866-1
- Thiazolamine
- IDI1_000176
- CS-3404
- Aminothiazole
-
- MDL: MFCD00005325
- インチ: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
- InChIKey: RAIPHJJURHTUIC-UHFFFAOYSA-N
- ほほえんだ: N1=C(N)SC=C1
- BRN: 105738
計算された属性
- せいみつぶんしりょう: 100.009519g/mol
- ひょうめんでんか: 0
- XLogP3: 0.4
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 100.009519g/mol
- 単一同位体質量: 100.009519g/mol
- 水素結合トポロジー分子極性表面積: 67.2Ų
- 重原子数: 6
- 複雑さ: 48.1
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- Autoignition Temperature: 212 °F after 3.5 hours (NTP, 1992)
- 色と性状: 白色から黄色の結晶は、空気にさらされると徐々にダークブラウンになり、昇華しやすい。
- 密度みつど: 1.241 (estimate)
- ゆうかいてん: 88.0 to 92.0 deg-C
- ふってん: 143°C/12mmHg(lit.)
- フラッシュポイント: 117℃/15mm
- 屈折率: 1.5300 (estimate)
- PH値: 9.6 (100g/l, H2O, 20℃)
- ようかいど: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)
- すいようせい: 100 g/L (20 ºC)
- PSA: 67.15000
- LogP: 1.30650
- 酸性度係数(pKa): 5.36(at 20℃)
- かんど: 光に敏感
- マーカー: 479
- ようかいせい: 冷水とエタノールに微溶解し、熱水に溶けやすく、無機酸を希釈しやすい。
- FEMA: 3291
Aminothiazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H319
- 警告文: P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36/37-S39
- 福カードFコード:8-9
- RTECS番号:XJ2100000
-
危険物標識:
- TSCA:Yes
- 包装等級:I; II; III
- リスク用語:R22; R36/37
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Aminothiazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
Aminothiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB113634-1 kg |
2-Aminothiazole, 97%; . |
96-50-4 | 97% | 1 kg |
€69.50 | 2023-07-20 | |
Ambeed | A128996-100g |
Thiazol-2-amine |
96-50-4 | 98% | 100g |
$6.0 | 2025-02-25 | |
Ambeed | A128996-500g |
Thiazol-2-amine |
96-50-4 | 98% | 500g |
$25.0 | 2025-02-25 | |
eNovation Chemicals LLC | K09424-5kg |
2-Aminothiazole |
96-50-4 | 97% | 5kg |
$1000 | 2024-06-05 | |
Ambeed | A128996-25g |
Thiazol-2-amine |
96-50-4 | 98% | 25g |
$5.0 | 2025-02-25 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0633-25G |
2-Aminothiazole |
96-50-4 | >98.0%(T) | 25g |
¥215.00 | 2024-04-15 | |
eNovation Chemicals LLC | K09424-1kg |
2-Aminothiazole |
96-50-4 | 97% | 1kg |
$350 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018018-25g |
Aminothiazole |
96-50-4 | 97% | 25g |
¥29 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90500-100g |
Aminothiazole |
96-50-4 | 98% | 100g |
¥56.0 | 2021-09-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A90500-500g |
Aminothiazole |
96-50-4 | 98% | 500g |
¥176.0 | 2021-09-10 |
Aminothiazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7, rt
- Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidatesMedicinal Chemistry Research, 2022, 31(3), 426-435,
ごうせいかいろ 4
1.2 Reagents: Ammonia Solvents: Water ; pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C
- Green preparation of 2-aminothiazole by solvent-free one-pot method, China, , ,
ごうせいかいろ 5
- The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazoleJournal of the American Chemical Society, 1954, 76, 693-4,
ごうせいかいろ 6
- Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous mediumCatalysis Science & Technology, 2013, 3(3), 584-588,
ごうせいかいろ 7
1.2 2 h, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
- HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalizationJournal of Molecular Liquids, 2018, 255, 76-79,
ごうせいかいろ 8
- Exploration of novel ureidobenzothiazole library against neuroinflammationBulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808,
ごうせいかいろ 9
1.2 Reagents: Ammonia Solvents: Water ; pH 8
- C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclayJournal of Molecular Structure, 2017, 1144, 58-65,
ごうせいかいろ 10
ごうせいかいろ 11
- Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE)Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910,
ごうせいかいろ 12
1.2 Reagents: Ammonia Solvents: Water ; pH 9 - 10
- TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazolesJournal of Nanoparticle Research, 2015, 17(12), 1-10,
ごうせいかいろ 13
1.2 1 h, 65 °C
- Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic systemRSC Advances, 2016, 6(69), 64749-64755,
ごうせいかいろ 14
ごうせいかいろ 15
- Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazolesResearch on Chemical Intermediates, 2016, 42(12), 8175-8183,
ごうせいかいろ 16
- Glucose promoted facile reduction of azides to amines under aqueous alkaline conditionsGreen Chemistry, 2017, 19(18), 4268-4271,
ごうせいかいろ 17
1.2 Reagents: Water
- Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazolesMonatshefte fuer Chemie, 2017, 148(4), 745-749,
ごうせいかいろ 18
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 1
- Synthesis of 2-amino-5-nitrothiazoleRanliao Gongye, 2002, 39(3), 26-27,
ごうせいかいろ 19
ごうせいかいろ 20
1.2 Reagents: Ammonia ; pH 8
- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild ConditionsPolycyclic Aromatic Compounds, 2018, 38(3), 231-235,
Aminothiazole Raw materials
- 2-(Chloromethyl)-1,3-dioxolane
- 1,3,5-Trioxane,2,4,6-tris(chloromethyl)-
- aminoformonitrile
- 2-Bromo-1,1-diethoxyethane
- Acetaldehyde, bromo-(6CI,7CI,8CI,9CI)
- ETHANOL, 2-CHLORO-1-METHOXY-, ACETATE
- mercaptoacetaldehyde
- 2-Bromothiazole
- 1,2-Dichloroethanol Acetate
- 2-azido-1,3-thiazole
Aminothiazole Preparation Products
Aminothiazole サプライヤー
Aminothiazole 関連文献
-
Abdul Rehman Sadiq Butt,Muhammad Athar Abbasi,Aziz-ur-Rehman,Sabahat Zahra Siddiqui,Shabbir Muhammad,Hussain Raza,Syed Adnan Ali Shah,Muhammad Shahid,Abdullah G. Alsehemi,Song Ja Kim RSC Adv. 2023 13 13798
-
Binghai Wang,Juanqiang Wang,Qian Shao,Xingjun Xi,Qiao Chu,Genlai Dong,Yun Wei New J. Chem. 2017 41 747
-
Tom R. M. Rauws,Bert U. W. Maes Chem. Soc. Rev. 2012 41 2463
-
Timothy J. Donohoe,Mikhail A Kabeshov,Akshat H. Rathi,Ian E. D. Smith Org. Biomol. Chem. 2012 10 1093
-
Radha V. Doddamani,Padmeshwary S. Rachipudi,Nandini A. Pattanashetti,Mahadevappa Y. Kariduraganavar New J. Chem. 2019 43 15723
-
Marie-Christine Bacchus-Montabonel Phys. Chem. Chem. Phys. 2019 21 1428
-
7. Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazoliminesCarla Boga,Luciano Forlani,Cristian Silvestroni,Anna Bonamartini Corradi,Paolo Sgarabotto J. Chem. Soc. Perkin Trans. 1 1999 1363
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
Marie-Christine Bacchus-Montabonel Phys. Chem. Chem. Phys. 2019 21 1428
-
M. M. V. Ramana,Deepnandan S. Dubhashi,Joseph J. D'Souza J. Chem. Res. (S) 1998 496
Aminothiazoleに関する追加情報
Aminothiazole: A Comprehensive Overview
Aminothiazole, also known by its CAS number 96-50-4, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C4H5N3S, belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of aminothiazole consists of a thiazole ring with an amino group (-NH2) attached to one of the nitrogen atoms, making it a valuable intermediate in the synthesis of numerous chemical compounds.
Recent studies have highlighted the potential of aminothiazole in the development of novel pharmaceuticals, particularly in the field of anti-inflammatory and antitumor agents. Researchers have explored its ability to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that aminothiazole derivatives could serve as leads for developing more effective and less toxic therapeutic agents compared to conventional drugs.
In addition to its pharmaceutical applications, aminothiazole has found utility in agricultural chemistry as a fungicide and plant growth regulator. Field trials have demonstrated that certain derivatives of aminothiazole can enhance crop resistance to fungal infections while promoting healthy growth under stress conditions. This dual functionality underscores the compound's potential in sustainable agriculture practices.
The synthesis of aminothiazole involves several methods, including the thioamide pathway and the thiourea pathway. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly production processes. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, making large-scale production more feasible.
Moreover, aminothiazole has been employed as a building block in materials science for the development of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it an attractive candidate for constructing porous materials with applications in gas storage and catalysis.
Despite its wide-ranging applications, the environmental impact of aminothiazole remains an area of concern. Studies have shown that certain degradation products of this compound can exhibit bioaccumulation potential in aquatic ecosystems. As such, ongoing research is focused on developing biodegradable derivatives and optimizing waste management strategies to mitigate environmental risks associated with its use.
In conclusion, Aminothiazole (CAS No. 96-50-4) stands out as a multifaceted compound with significant implications across diverse fields. Its role as an intermediate in drug discovery, agricultural chemistry, and materials science highlights its importance in modern chemical research. With continued advancements in synthetic methodologies and application development, aminothiazole is poised to contribute even more significantly to scientific innovation in the coming years.
96-50-4 (Aminothiazole) 関連製品
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- 96-50-4(Aminothiazole)
- 1003-61-8(2-aminothiazole-5-carbaldehyde)
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